Cas no 106064-06-6 (3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-)

3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- structure
106064-06-6 structure
Product Name:3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-
Numero CAS:106064-06-6
MF:C25H29NO7
MW:455.500267744064
CID:165119
PubChem ID:6435732
Update Time:2025-04-19

3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-
    • (Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate
    • 3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate ...
    • dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium,(Z)-4-hydroxy-4-oxobut-2-enoate
    • (Z)-4-hydroxy-4-oxobut-2-enoate
    • AC1O5KD4
    • dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium
    • LS-47282
    • dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
    • (Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
    • 106064-06-6
    • Inchi: 1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1-
    • Chiave InChI: WLTHWHZKIGAKPG-BQPHEIBYSA-N
    • Sorrisi: O(C1C=CC=CC=1O/C(/C(C)=O)=C\C1C=CC=CC=1)CCC[NH+](C)C.OC(/C=C\C(=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 455.19447
  • Massa monoisotopica: 455.194402
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 556
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 117

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 502.4°Cat760mmHg
  • Punto di infiammabilità: 257.7°C
  • PSA: 117.4
  • LogP: 3.73780
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.